molecular formula C12H15NO3 B11717740 (3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole

(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole

Cat. No.: B11717740
M. Wt: 221.25 g/mol
InChI Key: BKOLIUJDPAKAHH-LDYMZIIASA-N
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Description

(2R,6R)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7400?,?]trideca-1(9),10,12-triene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0?,?]trideca-1(9),10,12-triene typically involves multi-step organic reactions. One common approach is the use of cycloaddition reactions, where smaller molecules combine to form the tricyclic core. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0?,?]trideca-1(9),10,12-triene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,6R)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0?,?]trideca-1(9),10,12-triene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,6R)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0?,?]trideca-1(9),10,12-triene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-12-bromo-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0?,?]trideca-1(9),10,12-triene: A brominated analog with similar structural features.

    7-oxa-2-azatricyclo[7.4.0.0?,?]trideca-1(9),10,12-trien-3-ones: Compounds with a similar tricyclic core but different functional groups.

Uniqueness

(2R,6R)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7400?,?]trideca-1(9),10,12-triene is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole

InChI

InChI=1S/C12H15NO3/c1-13-11-8(7-16-13)6-15-12-9(11)4-3-5-10(12)14-2/h3-5,8,11H,6-7H2,1-2H3/t8-,11-/m1/s1

InChI Key

BKOLIUJDPAKAHH-LDYMZIIASA-N

Isomeric SMILES

CN1[C@@H]2[C@H](COC3=C2C=CC=C3OC)CO1

Canonical SMILES

CN1C2C(COC3=C2C=CC=C3OC)CO1

Origin of Product

United States

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